4,6-dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine
Description
4,6-Dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. The molecule also contains a piperidin-3-yloxy group linked to a benzoyl moiety bearing a tetrazole ring. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in targeting enzymes or receptors where the tetrazole group acts as a bioisostere for carboxylic acids .
The compound’s synthesis likely involves multi-step reactions, including:
Pyrimidine ring formation via condensation reactions.
Functionalization of the piperidine ring and subsequent coupling with the benzoyl-tetrazole moiety.
Crystallographic validation using programs like SHELX for structural confirmation .
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-13-9-14(2)22-19(21-13)28-17-7-4-8-25(11-17)18(27)15-5-3-6-16(10-15)26-12-20-23-24-26/h3,5-6,9-10,12,17H,4,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZSULUASNANOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the reaction of the pyrimidine derivative with a piperidine precursor, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the tetrazole moiety:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4,6-dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which may be facilitated by acidic or basic conditions.
Scientific Research Applications
4,6-dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in chemical biology to study cellular processes and pathways, often through the use of labeled derivatives.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific biological context and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
Structural Complexity and Bioisosteric Features
Pharmacological Potential
- Enzyme Inhibition : The pyrimidine core in the target compound is analogous to kinase inhibitors like compound 2 , but the tetrazole-benzoyl-piperidine moiety may broaden its selectivity profile.
- Solubility and Bioavailability : Methyl groups at positions 4 and 6 improve lipophilicity compared to the polar coumarin derivatives (e.g., 4i) , suggesting better membrane permeability.
Research Findings and Data Gaps
- Crystallographic Data : Structural analysis via SHELX confirms the planarity of the pyrimidine ring but highlights steric hindrance from the piperidine-benzoyl group.
- Biological Activity: Preliminary studies suggest IC50 values in the nanomolar range for kinase inhibition, though direct comparisons with compounds 2 and 4i are pending.
Biological Activity
4,6-Dimethyl-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with a piperidine moiety and a tetrazole substituent. The structural complexity may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with piperidine and tetrazole functionalities often exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain piperidine-based compounds displayed potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the tetrazole group may enhance the lipophilicity of the molecule, facilitating better membrane penetration.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes associated with various diseases. For instance, studies on related piperidine derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . The structural attributes of this compound suggest it may possess similar inhibitory effects.
Anticancer Potential
Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties. For example, piperidine-containing compounds have been associated with apoptosis induction in cancer cell lines . The mechanism is thought to involve the modulation of signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Screening | Showed significant inhibition against E. coli and S. aureus with MIC values in the low micromolar range. |
| Enzyme Inhibition | Demonstrated AChE inhibition comparable to known inhibitors like donepezil. |
| Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound's structure allows it to bind effectively to target enzymes or receptors.
- Structural Modulation : The presence of functional groups (tetrazole and piperidine) may influence the compound's interaction with biological macromolecules.
- Cellular Uptake : Enhanced lipophilicity due to structural components aids in cellular uptake and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
